molecular formula C7H13NO2 B019969 2,2-Diethoxypropionitrile CAS No. 56011-12-2

2,2-Diethoxypropionitrile

Cat. No. B019969
CAS RN: 56011-12-2
M. Wt: 143.18 g/mol
InChI Key: QPFCLGADWIWYFW-UHFFFAOYSA-N
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Description

Synthesis Analysis

A novel route to synthesize key intermediates like 2-oxopropanethioamide, employing 2,2-diethoxypropionitrile as a starting material, has been highlighted for its operational improvements and enhanced control over the process. This method has been noted for its safety, eliminating the need for hazardous reagents and introducing in situ monitoring for better robustness (Taylor et al., 2017).

Molecular Structure Analysis

While specific studies directly addressing the molecular structure of 2,2-diethoxypropionitrile were not found in the current search, understanding the structure of related nitriles and their derivatives can provide insights into their behavior and reactivity. For instance, studies on nitrile biotransformations shed light on the stereochemistry of similar compounds, which is crucial for their synthesis and application in producing chiral molecules (Wang et al., 2005).

Chemical Reactions and Properties

2,2-Diethoxypropionitrile's reactivity has been explored through its involvement in various chemical reactions, demonstrating its utility as a precursor or intermediate in the synthesis of complex molecules. The synthesis of diethyl 2-(3-methoxypropyl) succinate from a derivative emphasizes the compound's versatility in organic synthesis (Hua Wen-hao, 2009).

Physical Properties Analysis

Detailed analyses of the physical properties of 2,2-diethoxypropionitrile, such as melting point, boiling point, solubility, and density, were not specifically found. However, these properties are crucial for understanding the compound's behavior in different environments and for optimizing its handling and storage conditions.

Chemical Properties Analysis

The chemical properties of 2,2-diethoxypropionitrile, including its reactivity towards nucleophiles, electrophiles, and its stability under various conditions, have been touched upon through synthetic applications and reaction studies. For instance, its utilization in creating phosphorus-stabilized carbanions indicates its reactivity and potential in synthesizing isoxazolines, showcasing its role in constructing complex chemical architectures (Tsuge et al., 1987).

Scientific Research Applications

  • Organic Synthesis : The compound is used in the acetalation of 2-formyl-3-methoxypropionitrile, producing 2-dimethoxymethyl-3-methoxypropionitrile with good yield. This process has implications in the synthesis of complex organic compounds (田中 守, 木本 みつる, 徳山 幹治, 1978).

  • Electrochemistry : In supercapacitors, a mixture of methoxypropionitrile and ethylene carbonate serves as an electrolyte. This combination offers a safe and wide temperature range for operation, with improved electrochemical performance and safety, particularly at low temperatures (E. Perricone et al., 2013).

  • Medicinal Chemistry : 3-Hydroxypropionitrile, a related compound, is an important intermediate in the synthesis of medicines and pesticides. Its versatility in organic synthesis makes it applicable in treating various diseases (Shen Yin-chu, 2005).

  • Polymer Science : The thermal decomposition of 2,2′-azobis(2-methylpropionitrile) in the presence of certain compounds leads to the formation of specific polymer structures. This reaction is significant in the field of polymer chemistry (H. J. Hageman, 2000).

  • Biocatalysis : Research has shown that different nitriles can selectively enrich bacteria with specific enzyme systems. These enzymes are capable of utilizing nitriles, which has potential applications in biocatalysis and environmental remediation (N. Layh et al., 1997).

  • Material Science : In the context of dye-sensitized solar cells, ionic liquids with functional groups, potentially including derivatives of propionitrile, have been shown to not detrimentally affect performance, suggesting their use as electrolytes (F. Mazille et al., 2006).

Safety And Hazards

2,2-Diethoxypropionitrile is classified as a flammable liquid (Category 3), skin irritant (Category 2), eye irritant (Category 2A), and may cause respiratory irritation (Specific target organ toxicity - single exposure, Category 3) . It is recommended to avoid breathing its dust, fume, gas, mist, vapors, or spray, and to use it only outdoors or in a well-ventilated area . Protective gloves, eye protection, and face protection should be worn when handling this chemical .

Relevant Papers

One relevant paper is “Synthesis and reactions of p-nitrophenyl 2,2-diethoxypropionate and p-nitrophenyl 2-ethoxypropenoate” by John L. LaMattina and David E. Muse . This paper discusses the synthesis and reactions of 2,2-Diethoxypropionitrile .

properties

IUPAC Name

2,2-diethoxypropanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO2/c1-4-9-7(3,6-8)10-5-2/h4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPFCLGADWIWYFW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(C)(C#N)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80340693
Record name 2,2-Diethoxypropionitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80340693
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

143.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2-Diethoxypropionitrile

CAS RN

56011-12-2
Record name 2,2-Diethoxypropionitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80340693
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2-Diethoxypropionitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
25
Citations
JL LaMattina, CJ Mularski - The Journal of Organic Chemistry, 1984 - ACS Publications
p-Nitrophenyl 3-bromo-2, 2-diethoxypropionate (NPBDP, 3) reacts with a variety of nucleophiles at the activated ester toafford the corresponding 3-bromo-2, 2-diethoxypropionylated …
Number of citations: 52 pubs.acs.org
B Taylor, C Fernandez Barrat… - … Process Research & …, 2017 - ACS Publications
A new route to 2-oxopropanethioamide, a key intermediate in the synthesis of lanabecestat (AZD3293/LY3314814), is described by employing commercially available 2,2-…
Number of citations: 7 pubs.acs.org
I Kawamoto, S Muramatsu, Y Yura - Tetrahedron Letters, 1974 - Elsevier
la R’=HR=C2H5 b ti=CH3 R=Q% c R’=C2& R=C$bj dd=nC& R= CH3 . . H3 v C”3 SCH3 IV III a f&H b R’=CH3 cd=C+j Page 1 Tetrahedron Letters No. 48, pp 4223 - 4226, 1974. …
Number of citations: 33 www.sciencedirect.com
AML Hogan, DF O'Shea - The Journal of Organic Chemistry, 2008 - ACS Publications
The (−)-sparteine-mediated enantioselective intermolecular carbolithiation of (E)-2-propenylarylamines allows for the generation of chiral lithiated intermediates which have broad …
Number of citations: 19 pubs.acs.org
CM Coleman, DF O'Shea - Journal of the American Chemical …, 2003 - ACS Publications
A novel synthetic approach to diversely functionalized indoles is described. Boc-protected ortho-aminostyrenes undergo an alkyllithium addition reaction, thereby generating a lithiated …
Number of citations: 85 pubs.acs.org
AML Hogan, DF O'Shea - Journal of the American Chemical …, 2006 - ACS Publications
Enantioselective cascade reactions are very powerful synthetic protocols for the assembly of complex architectures. Our current approach is to exploit a (−)-sparteine-controlled …
Number of citations: 40 pubs.acs.org
KM Halweg, G Buchi - The Journal of Organic Chemistry, 1985 - ACS Publications
Melting points are uncorrected. Infrared spectra were recorded as KBr pellets, on a Perkin-Elmer Model 281 IR spectrometer. Polarimetric measurements were done on a Perkin-Elmer …
Number of citations: 20 pubs.acs.org
T Doornbos, HG Peer - … des Travaux Chimiques des Pays‐Bas, 1972 - Wiley Online Library
2‐Acyl‐2‐thiazolines were prepared by condensation of vic‐aminothiols with 2,2‐dialkoxyalkanenitriles and hydrolysis of the resulting 2‐(1,1‐dialkoxyalkyl)‐2‐thiazolines. A similar …
Number of citations: 10 onlinelibrary.wiley.com
A Adams, N De Kimpe - Chemical Reviews, 2006 - ACS Publications
Flavor is one of the most important characteristics of a food product, especially when taking consumer acceptance as a parameter. At the origin of flavor in food products are enzymatic …
Number of citations: 194 pubs.acs.org
A Kessler, CM Coleman, P Charoenying… - The Journal of Organic …, 2004 - ACS Publications
An effective synthesis of the functionalized indole ring system has been developed from substituted o-aminostyrene starting material. Our methodology involves a novel cascade …
Number of citations: 50 pubs.acs.org

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